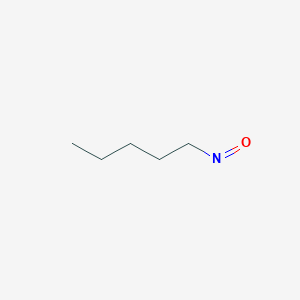![molecular formula C18H13F3O B14189894 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene CAS No. 922511-77-1](/img/structure/B14189894.png)
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is an organic compound with the chemical formula C17H13F3O It is a derivative of naphthalene, substituted with a methoxy group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then functionalized with a methoxy group.
Substitution Reaction: The methoxy-naphthalene undergoes a substitution reaction with a trifluoromethylphenyl group.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the presence of an electrophile.
Major Products
Oxidation: The major product is 2-naphthaldehyde.
Reduction: The major product is 2-Methoxy-1-[4-methylphenyl]naphthalene.
Substitution: The products vary depending on the electrophile used in the reaction.
科学的研究の応用
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethanone group instead of a naphthalene ring.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a naphthalene ring.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chlorophenoxy group.
Uniqueness
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is unique due to the presence of both a methoxy group and a trifluoromethylphenyl group on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
922511-77-1 |
|---|---|
分子式 |
C18H13F3O |
分子量 |
302.3 g/mol |
IUPAC名 |
2-methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C18H13F3O/c1-22-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19,20)21/h2-11H,1H3 |
InChIキー |
GMZXZVWEOKRNEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)



![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)

